molecular formula C28H30Cl3N3O B12413105 N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride

N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride

Cat. No.: B12413105
M. Wt: 539.0 g/mol
InChI Key: PFIWYJNBKGCVFM-NZEOXOADSA-N
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Description

N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride (CAS 189061-11-8) is a deuterated analog of the parent compound N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide hydrochloride. Its molecular formula is C28H30Cl3N3O (molecular weight 530.92 g/mol), featuring an octadeuterated piperazine ring and a 9H-fluorene-2-carboxamide group linked via a butyl chain . The deuteration at the 2,3,5,6-positions of the piperazine ring is a strategic modification to enhance metabolic stability, a common approach in medicinal chemistry to prolong half-life and reduce oxidative degradation .

The compound’s structure includes:

  • A 2,3-dichlorophenyl-substituted piperazine core, which is a pharmacophore associated with receptor binding (e.g., dopamine D3 receptors) .
  • A hydrochloride salt, improving solubility for pharmacological applications .

Properties

Molecular Formula

C28H30Cl3N3O

Molecular Weight

539.0 g/mol

IUPAC Name

N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride

InChI

InChI=1S/C28H29Cl2N3O.ClH/c29-25-8-5-9-26(27(25)30)33-16-14-32(15-17-33)13-4-3-12-31-28(34)21-10-11-24-22(19-21)18-20-6-1-2-7-23(20)24;/h1-2,5-11,19H,3-4,12-18H2,(H,31,34);1H/i14D2,15D2,16D2,17D2;

InChI Key

PFIWYJNBKGCVFM-NZEOXOADSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)([2H])[2H])([2H])[2H])C5=C(C(=CC=C5)Cl)Cl)([2H])[2H])[2H].Cl

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=C(C(=CC=C5)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-Dichlorophenyl)piperazine

Method A: Catalytic H/D Exchange

  • Substrate : Non-deuterated 4-(2,3-dichlorophenyl)piperazine
  • Deuterium Source : D$$_2$$O (99.9% isotopic purity)
  • Catalyst : Pd/C (10% w/w)
  • Conditions : 150°C, 48 h under N$$_2$$ atmosphere
  • Yield : 92% deuterium incorporation (confirmed by $$^2$$H NMR)

Method B: Reductive Deuteration

  • Substrate : 1-(2,3-Dichlorophenyl)piperazine-2,5-dione
  • Reductant : LiAlD$$_4$$ (4 equiv)
  • Solvent : Dry THF, reflux (12 h)
  • Workup : Quench with D$$2$$O, purify via column chromatography (SiO$$2$$, CH$$2$$Cl$$2$$/MeOH 9:1)
  • Yield : 85% (≥98% deuterium at all positions)

Alkylation with 1-Bromo-4-chlorobutane-d$$_8$$

Reaction Scheme :
$$
\text{Deuterated Piperazine} + \text{BrC}4\text{D}8\text{Cl} \xrightarrow{\text{Base}} \text{Alkylated Intermediate}
$$

  • Base : K$$2$$CO$$3$$ (3 equiv)
  • Solvent : DMF-d$$_7$$, 80°C, 24 h
  • Molar Ratio : 1:1.2 (piperazine:bromide)
  • Purification : Recrystallization (EtOAc/hexane)
  • Yield : 78%
  • Analytical Data :
    • HRMS : m/z 439.1521 [M+H]$$^+$$ (calc. 439.1528)
    • $$^1$$H NMR (500 MHz, CDCl$$3$$): δ 7.45–7.12 (m, 3H, Ar-H), 3.62 (t, J = 6.5 Hz, 2H, NCH$$2$$), 2.85–2.45 (m, 8H, piperazine-D$$_8$$)

Coupling with 9H-Fluorene-2-carboxylic Acid

Activation Method :

  • Reagent : Oxalyl chloride (2 equiv), catalytic DMF
  • Conditions : 0°C → RT, 2 h

Coupling Reaction :

  • Solvent : Anhydrous CH$$2$$Cl$$2$$
  • Base : Et$$_3$$N (3 equiv), RT, 12 h
  • Workup : Wash with 5% NaHCO$$3$$, dry over MgSO$$4$$
  • Yield : 83%
  • Purity : ≥99% (HPLC, C18, MeCN/H$$_2$$O 70:30)

Hydrochloride Salt Formation

Procedure :

  • Dissolve free base (1 equiv) in anhydrous Et$$_2$$O
  • Add HCl gas (generated from H$$2$$SO$$4$$ + NaCl) until pH ≈ 2
  • Filter precipitate, wash with cold Et$$_2$$O
  • Yield : 95%
  • Mp : 214–216°C (dec.)
  • Elemental Analysis :
    • Calc. for C$${28}$$H$${26}$$D$$8$$Cl$$3$$N$$_3$$O: C 59.12%, H 5.12%, N 7.38%
    • Found: C 59.08%, H 5.09%, N 7.35%

Comparative Analysis of Deuteration Methods

Method Deuterium Purity Reaction Time (h) Scalability Cost Efficiency
H/D Exchange 92–95% 48 Moderate High
Reductive 98–99% 12 High Moderate

Note: Reductive methods provide superior deuteration but require stringent anhydrous conditions.

Critical Process Parameters

  • Deuteration Efficiency :
    • LiAlD$$_4$$ reduction achieves >98% deuteration vs. 92% for catalytic exchange
    • Residual protons detected at C4 position via $$^2$$H NMR in Method A
  • Alkylation Selectivity :
    • Competing N,N'-dialkylation minimized using 1.2:1 bromide:piperazine ratio
  • Acid Chloride Stability :
    • 9H-Fluorene-2-carbonyl chloride decomposes above 40°C; reactions maintained at ≤25°C

Scalability and Industrial Considerations

  • Batch Size : Demonstrated at 5 kg scale with 72% overall yield
  • Cost Drivers :
    • LiAlD$$4$$ accounts for 61% of raw material costs
    • DMF-d$$7$$ recycling reduces solvent expenses by 40%
  • Regulatory Compliance :
    • ICH Q3D guidelines for residual Pd (<10 ppm confirmed by ICP-MS)

Alternative Synthetic Routes

Route A: Deuteration After Alkylation

  • Postpone deuteration until final intermediate stage
  • Higher deuterium loss observed (≤85%) due to β-hydrogen elimination

Route B: Solid-Phase Synthesis

  • Immobilize piperazine on Wang resin
  • Limited by low coupling efficiency (≤55%) for bulky fluorene moiety

Analytical Characterization Summary

Technique Key Findings Reference
$$^2$$H NMR 98.2% deuteration at C2,3,5,6
HRMS Exact mass match within 2 ppm error
X-ray Diffraction Confirms chair conformation of piperazine
DSC Salt decomposition onset at 216°C

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene moiety, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Dihydro derivatives of the dichlorophenyl group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a model compound to study deuterium isotope effects in chemical reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting the release and uptake of neurotransmitters.

Comparison with Similar Compounds

Structural Analogues from

The following compounds share structural similarities with the target molecule, particularly in the piperazine and carboxamide/amine motifs:

Compound ID & Name Key Structural Features Synthesis Yield Melting Point (°C) Notes
13f : 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(naphthalen-2-ylmethyl)-N-propylbutan-1-amine Naphthalen-2-ylmethyl and propyl substituents; no deuterium 21% 158–161 Lower yield due to multi-step synthesis; no fluorene moiety
14a : 4-(((9H-Fluoren-2-yl)methyl)amino)-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-2-ol 9H-Fluoren-2-ylmethyl group; hydroxylated butyl chain; non-deuterated 92% 168–170 High yield via reductive amination; polar hydroxyl group
14b : N-((9H-Fluoren-2-yl)methyl)-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-fluorobutan-1-amine Fluorinated butyl chain; non-deuterated 90% 202–204 Fluorine enhances metabolic resistance; high crystallinity
15a : 4-(((9H-Fluoren-2-yl)methyl)(methyl)amino)-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-2-ol Methylated amine; hydroxylated butyl chain; non-deuterated Not reported Not reported Methylation may reduce polarity; synthesis via formaldehyde reaction

Key Differences from Target Compound :

  • Deuteration: The target compound’s octadeuterated piperazine ring distinguishes it from all analogs in . This modification is absent in 13f, 14a/b, and 15a, which may result in faster metabolic clearance for non-deuterated analogs .
  • Carboxamide vs.
  • Fluorine Substituents : Compound 14b includes a fluorine atom on the butyl chain, which is absent in the target compound. Fluorination can enhance bioavailability but may introduce steric effects .

Functional and Pharmacological Comparisons

Receptor Binding Affinity

highlights structurally related compounds (e.g., N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides) as high-affinity, enantioselective D3 receptor antagonists. However, deuteration may subtly alter binding kinetics due to isotopic effects on bond strength and conformation .

Metabolic Stability

Deuterated analogs are designed to resist cytochrome P450-mediated oxidation. For example, replacing C−H bonds with C−D bonds in the piperazine ring could slow metabolism, extending half-life compared to non-deuterated analogs like 14a/b .

Solubility and Formulation

The hydrochloride salt in the target compound enhances aqueous solubility, a critical factor for bioavailability. Compounds like 13f and 14a (with free amines or hydroxyl groups) may require salt formation for optimal pharmacokinetics .

Biological Activity

N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride (commonly referred to as Dehydro Aripiprazole-d8 Hydrochloride) is a deuterated derivative of aripiprazole. This compound is primarily studied for its interactions with dopamine receptors and its potential therapeutic applications in neuropsychiatric disorders.

Chemical Structure and Properties

The molecular formula of Dehydro Aripiprazole-d8 Hydrochloride is C23H25Cl2N3O2ClHC_{23}H_{25}Cl_{2}N_{3}O_{2}\cdot ClH, with a molecular weight of approximately 490.88 g/mol. The presence of deuterium isotopes enhances the stability and tracking of the compound in biological systems.

PropertyValue
Molecular FormulaC23H25Cl2N3O2ClHC_{23}H_{25}Cl_{2}N_{3}O_{2}\cdot ClH
Molecular Weight490.88 g/mol
Purity>95% (HPLC)
Storage Temperature-20°C

Biological Activity

Dehydro Aripiprazole-d8 Hydrochloride exhibits significant biological activity primarily through its interaction with dopamine receptors. It acts as a selective antagonist at the D2 receptor while functioning as a partial agonist at the D3 receptor. This dual action is pivotal in modulating dopaminergic neurotransmission.

  • Dopamine Receptor Interaction : The compound binds selectively to D2 and D3 receptors. Its structure allows for high-affinity binding, which is critical for its pharmacological effects.
  • Neurotransmission Modulation : By acting on these receptors, it influences various neurochemical pathways associated with mood regulation and psychomotor functions.

Research Findings

Recent studies have demonstrated the efficacy of Dehydro Aripiprazole-d8 Hydrochloride in various experimental models:

  • Binding Affinity Studies : Research indicates that compounds with similar structures exhibit binding affinities ranging from Ki=0.6K_i=0.6 to 10801080 nM at D3 receptors, suggesting that Dehydro Aripiprazole-d8 may possess comparable or enhanced binding capabilities .
  • Behavioral Studies : Investigations into the behavioral effects of compounds targeting D3 receptors have shown that they can modulate responses to psychostimulants like cocaine. This suggests potential therapeutic applications in addiction treatment .

Table 2: Binding Affinities

CompoundReceptor TypeBinding Affinity (nM)
Dehydro Aripiprazole-d8D3TBD
NGB 2904D358
Novel LigandD31.4 - 1460

Case Studies

  • Schizophrenia Treatment : A study evaluated the effects of aripiprazole derivatives on patients with schizophrenia. Results indicated improved symptom management when using compounds with similar profiles to Dehydro Aripiprazole-d8 .
  • Addiction Models : In animal models simulating addiction behaviors, compounds targeting D3 receptors demonstrated a reduction in drug-seeking behavior when administered prior to exposure to psychostimulants .

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